molecular formula C12H15ClO2 B1354546 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane CAS No. 258882-49-4

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane

Cat. No.: B1354546
CAS No.: 258882-49-4
M. Wt: 226.7 g/mol
InChI Key: FFMAKBHLEWSFKE-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is an organic compound characterized by a chloro-substituted pentanone structure with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane typically involves the reaction of 3-methoxybenzaldehyde with chloroacetone under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as Friedel-Crafts acylation, to introduce the chloro group and form the final product. The reaction conditions often involve the use of organic solvents like methylene chloride and catalysts such as zinc chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chloro and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-1-(3-methoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMAKBHLEWSFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442116
Record name 5-Chloro-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258882-49-4
Record name 5-Chloro-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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